molecular formula C24H40N4O5S B12333517 Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate CAS No. 1352925-66-6

Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate

Cat. No.: B12333517
CAS No.: 1352925-66-6
M. Wt: 496.7 g/mol
InChI Key: QVOUYWYKTBLHLW-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a tert-butyl protecting group, a butyl linker, and a sulfonylated guanidino moiety attached to a pentamethylchroman ring. The chroman core (a benzodihydropyran derivative) provides a hydrophobic scaffold, while the sulfonylguanidino group introduces polar and hydrogen-bonding capabilities. The tert-butyl carbamate group enhances stability and solubility, making it a common intermediate in peptide synthesis and drug development .

Properties

CAS No.

1352925-66-6

Molecular Formula

C24H40N4O5S

Molecular Weight

496.7 g/mol

IUPAC Name

tert-butyl N-[4-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]butyl]carbamate

InChI

InChI=1S/C24H40N4O5S/c1-15-16(2)20(17(3)18-11-12-24(7,8)32-19(15)18)34(30,31)28-21(25)26-13-9-10-14-27-22(29)33-23(4,5)6/h9-14H2,1-8H3,(H,27,29)(H3,25,26,28)

InChI Key

QVOUYWYKTBLHLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCNC(=O)OC(C)(C)C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate typically involves multiple steps, starting with the preparation of the individual components. The tert-butyl carbamate group can be synthesized by reacting tert-butyl alcohol with carbamic acid. The sulfonyl guanidine moiety is usually prepared by reacting guanidine with a sulfonyl chloride derivative. The pentamethylchroman ring is synthesized through a series of methylation reactions on a chroman precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a simpler hydrocarbon structure.

Scientific Research Applications

Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: The compound could be used in the development of new materials or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate involves its interaction with specific molecular targets. The sulfonyl guanidine moiety may interact with enzymes or receptors, modulating their activity. The pentamethylchroman ring could provide additional stability or specificity to these interactions. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related carbamate derivatives, focusing on substituents, physicochemical properties, and biological relevance:

Compound Name Key Structural Features Molecular Weight Key Interactions/Applications
Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate Chroman ring (hydrophobic core), sulfonylguanidino (polar), butyl linker, tert-butyl carbamate ~555.7* Potential enzyme inhibition via guanidino-carboxylate interactions; drug intermediate
tert-Butyl (S)-(1-fluoro-2-oxo-6-(3-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)guanidino)hexan-3-yl)carbamate Hexan chain with fluoro and oxo groups; stereospecific (S-configuration) ~575.7 Enhanced reactivity due to electron-withdrawing fluoro/oxo groups; high-yield (98%) synthesis
Tert-butyl (4-chlorophenethyl)carbamate 4-Chlorophenethyl substituent; no sulfonylguanidino or chroman 255.74 Laboratory intermediate; low hazard, used in non-biological applications
(S)-tert-Butyl (1-(4-methoxy-phenyl)ethyl)-carbamate 4-Methoxy-phenyl group; chiral center (S-configuration) ~265.3 Improved metabolic stability via methoxy group; potential for CNS-targeting therapeutics

*Calculated based on molecular formula.

Key Differences and Implications

Hydrophobic vs. The sulfonylguanidino group enables stronger electrostatic interactions (e.g., with carboxylates like D234 or imidazole groups like H297) compared to non-sulfonylated analogues, mimicking phosphorylated histidine interactions observed in enzyme complexes .

Stereochemical and Electronic Effects :

  • The (S)-configured hexan derivative () demonstrates how stereochemistry and electron-withdrawing groups (fluoro/oxo) can influence reactivity and binding specificity. This contrasts with the achiral butyl linker in the target compound, which may prioritize flexibility over stereoselectivity .

Biological Activity

Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate is a complex compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a tert-butyl carbamate group linked to a guanidine moiety and a pentamethylchroman sulfonyl group. Its chemical formula is represented as follows:

C18H34N2O3S\text{C}_{18}\text{H}_{34}\text{N}_2\text{O}_3\text{S}

This structure is significant as it combines multiple pharmacophores that may contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Carbamate : The tert-butyl carbamate is synthesized from the corresponding amine and carbonyl compounds using standard coupling techniques.
  • Introduction of Guanidine : The guanidine group is introduced via a reaction with suitable precursors under controlled conditions.
  • Sulfonylation : The sulfonyl group is attached to the chroman moiety through electrophilic substitution reactions.

1. Pharmacological Effects

Research has shown that carbamate derivatives often exhibit a range of pharmacological effects due to their ability to interact with various biological targets. For instance:

  • Anti-inflammatory Activity : In studies involving similar carbamate derivatives, compounds demonstrated significant anti-inflammatory effects. For example, a series of substituted benzamido phenylcarbamates showed inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions:

  • Inhibition of Enzymes : The presence of the carbamate group enhances the binding affinity for enzymes like histone deacetylases (HDACs), which play critical roles in gene expression and cellular function .
  • Receptor Modulation : The guanidine moiety may facilitate interactions with neurotransmitter receptors, potentially influencing signaling pathways involved in mood regulation and cognitive function.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:

CompoundActivityEC50 (nM)Comments
Compound AAnti-inflammatory150Moderate selectivity
Compound BNeuroprotective120High potency
Compound CHDAC inhibition30Very selective

These data suggest that modifications on the pentamethylchroman or guanidine components can significantly impact biological efficacy.

Case Study 1: Anti-inflammatory Properties

A study assessed the anti-inflammatory effects of various carbamate derivatives in vivo. The compound exhibited promising results in reducing inflammation markers compared to standard treatments such as indomethacin .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death and improve survival rates under stress conditions.

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